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Compound of Interest

Compound Name: kipukasin D

Cat. No.: B11932179

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and structural
elucidation of Kipukasin D, a nucleoside derivative isolated from the fungus Aspergillus
versicolor. The information presented herein is intended to support research and development
efforts in natural product chemistry and drug discovery.

Introduction

Kipukasin D is a member of the kipukasin family of aroyl uridine derivatives, first isolated from
solid-substrate fermentation cultures of two Hawaiian isolates of Aspergillus versicolor.[1][2] Its
molecular formula has been determined as Ci19H22N209 based on Nuclear Magnetic
Resonance (NMR) and Mass Spectrometry (MS) data.[1] Like other nucleoside analogues,
kipukasins have been investigated for their potential biological activities, with some members of
the family showing modest activity against Gram-positive bacteria.[1][2] This guide focuses on
the key spectroscopic data and the experimental workflow for the isolation and characterization
of Kipukasin D.

Spectroscopic Data

The structural determination of Kipukasin D was achieved through comprehensive analysis of
its NMR and MS data. The following tables summarize the key quantitative spectroscopic
information.
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Nuclear Magnetic Resonance (NMR) Data

The *H and 13C NMR spectra of Kipukasin D were recorded in CDCls. The chemical shifts (d)
are reported in parts per million (ppm).

Table 1: *H NMR Spectroscopic Data for Kipukasin D

Position o (ppm) Multiplicity J (Hz)

5 7.45 d 8.1

6 5.76 d 8.1

1 5.92 d 4.8

2' 451 dd 5.1,4.8
3' 5.48 t 5.1

4 4.30 m

5'a 3.99 dd 126,24
5b 3.86 dd 12.6, 2.7
3" 6.40 d 2.1

5" 6.36 d 2.1
6"-CHs 2.37 S

2"-OCHs 3.79 S

4"-OCHs 3.82 S

4'-OH 3.31 d 4.8
5'-OH 2.58 t 6.0

NH 8.65 brs

Table 2: 13C NMR Spectroscopic Data for Kipukasin D
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Position o (ppm)
2 150.8
4 162.9
5 103.4
6 140.4
1 89.1
2 70.3
3 75.3
4 84.1
5' 61.3
1" 114.7
2" 160.0
3" 96.9
4" 162.9
5" 99.4
6" 142.1
7" 166.4
6"-CHs 22.0
2"-OCHs 55.7
4"-OCHs 55.9

Mass Spectrometry (MS) Data

High-resolution mass spectrometry was instrumental in determining the molecular formula of
Kipukasin D.

Table 3: Mass Spectrometry Data for Kipukasin D
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Parameter Value

Molecular Formula C19H22N209
Precursor lon (m/z) 423.1398 [M+H]*
MS Level MS2

Collision Energy 45 HCD

Experimental Protocols

The following sections detail the methodologies for the isolation and spectroscopic analysis of
Kipukasin D, based on the original research and general laboratory practices for natural
product chemistry.

Fungal Cultivation and Extraction

o Organism:Aspergillus versicolor (NRRL 35600) was cultured on a solid rice substrate.
e Incubation: The fungus was incubated at 25 °C for 30 days.

o Extraction: The fermented rice culture was extracted with ethyl acetate (EtOAc). The
resulting crude extract was then concentrated under reduced pressure.

Isolation and Purification

e Solvent Partitioning: The crude EtOAc extract was subjected to solvent partitioning to
separate compounds based on polarity.

e Size-Exclusion Chromatography: The partitioned extract was chromatographed on a
Sephadex LH-20 column to separate compounds based on size.

» High-Performance Liquid Chromatography (HPLC): Final purification was achieved using
reversed-phase HPLC to yield pure Kipukasin D.

NMR Spectroscopy
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Instrument: *H and 3C NMR spectra were acquired on a 300 MHz and 100 MHz
spectrometer, respectively.

Sample Preparation: Samples of purified Kipukasin D were dissolved in deuterated
chloroform (CDCIs).

'H NMR: Standard *H NMR spectra were recorded to determine proton chemical shifts,
multiplicities, and coupling constants.

13C NMR: Proton-decoupled 3C NMR spectra were recorded to determine carbon chemical
shifts.

2D NMR: Although not explicitly detailed for Kipukasin D in the primary literature, standard
2D NMR experiments such as COSY, HSQC, and HMBC would have been used on related
compounds to establish connectivities and confirm the final structure.

Mass Spectrometry

Instrument: A high-resolution mass spectrometer, such as a Thermo Q Exactive HF, was
used.

lonization: Electrospray ionization (ESI) in positive ion mode was employed.

Analysis: High-resolution full scan MS was used to determine the accurate mass and
molecular formula. Tandem MS (MS/MS) was performed to obtain fragmentation patterns for
structural confirmation.

Visualization of Experimental Workflow

Since a specific signaling pathway for Kipukasin D has not yet been elucidated, the following

diagram illustrates the logical workflow for its isolation and structural determination.
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Isolation and structure elucidation workflow for Kipukasin D.
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Conclusion

This technical guide provides a consolidated resource for the spectroscopic data and
experimental protocols related to Kipukasin D. The detailed NMR and MS data, presented in a
structured format, serve as a valuable reference for researchers in the field. While the
biological mechanism of action for Kipukasin D remains an area for further investigation, the
foundational knowledge of its structure and properties presented here is crucial for future
studies into its potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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